molecular formula C19H19NO5 B1223324 4-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester

4-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester

Cat. No. B1223324
M. Wt: 341.4 g/mol
InChI Key: SKOUVYWQSUAILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Riabchenko et al. (2020) explored the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, a compound structurally related to 4-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester. This research highlights the potential for generating novel compounds with diverse biological activities (Riabchenko et al., 2020).

Chemical Reactions and Potential Therapeutics

  • Bozzo et al. (2003) reported on the reactivity of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines, leading to the formation of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors for potential therapeutic compounds (Bozzo et al., 2003).

Microwave-Promoted Synthesis and Biological Activity

  • Özil et al. (2015) conducted a study on the microwave-assisted synthesis of 1,2,4-triazole derivatives from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate, demonstrating innovative synthesis methods and evaluating biological activities (Özil et al., 2015).

Anticonvulsant and Antimicrobial Activities

  • Research by Arustamyan et al. (2019) on amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid revealed their potential anticonvulsant activities (Arustamyan et al., 2019).
  • El-Meguid (2014) synthesized amino acids and sulfamoyl derivatives attached to 4-benzoimidazol-2-yl moiety, showing significant antimicrobial activities (El-Meguid, 2014).

Synthesis Optimization and Prodrug Development

  • El‐Faham et al. (2013) discussed the use of OxymaPure/DIC for the synthesis of α-ketoamide derivatives, demonstrating a method to improve purity and yield, relevant for compounds like this compound (El‐Faham et al., 2013).
  • Guo (2013) focused on improving the synthesis process of benzoic acid ethyl ester, which is structurally related to the compound , highlighting advancements in synthesis techniques (Guo, 2013).

Antibacterial and Antifungal Agents

properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 4-[[2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C19H19NO5/c1-2-23-19(22)13-7-9-14(10-8-13)20-18(21)11-15-12-24-16-5-3-4-6-17(16)25-15/h3-10,15H,2,11-12H2,1H3,(H,20,21)

InChI Key

SKOUVYWQSUAILS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2COC3=CC=CC=C3O2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2COC3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester
Reactant of Route 6
4-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-oxoethyl]amino]benzoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.